Benzyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate

Medicinal Chemistry Scaffold Design Conformational Analysis

Regioisomeric impurity and incompatible protecting groups undermine SAR interpretation and depress yield in multi-step medicinal chemistry campaigns. Benzyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate (CAS 1798155-01-7) resolves both: • Regioisomerically pure 4-position (para) geometry projects the aminomethyl vector along the C₂ symmetry axis; the 3-isomer diverges by 60°, disrupting target hydrogen-bond or ionic contacts. • Cbz protection permits selective catalytic hydrogenolysis while leaving acid-labile Boc groups intact-essential for orthogonal sequences in peptidomimetic assembly. • ≥97% HPLC purity reduces cumulative downstream impurity burden by ~30% vs. ≥95% alternatives across four linear steps, minimising chromatographic re-work.

Molecular Formula C14H19NO3
Molecular Weight 249.30 g/mol
Cat. No. B12974293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate
Molecular FormulaC14H19NO3
Molecular Weight249.30 g/mol
Structural Identifiers
SMILESC1COCCC1CNC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H19NO3/c16-14(15-10-12-6-8-17-9-7-12)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,15,16)
InChIKeyDJBITRACLNWKTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate – 4-Cbz-THP Building Block


Benzyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate (CAS 1798155-01-7) is a carbamate-protected aminomethyl-tetrahydropyran (THP) derivative, classified as a heterocyclic building block widely employed in medicinal chemistry and organic synthesis. The compound features a benzyloxycarbonyl (Cbz) protecting group linked via a methylene spacer to the 4-position (para to the ring oxygen) of the fully saturated tetrahydropyran ring, yielding a molecular formula of C₁₄H₁₉NO₃ and a molecular weight of 249.31 g·mol⁻¹ [1]. Computed physicochemical properties include a density of 1.1±0.1 g·cm⁻³, a boiling point of 407.0±28.0 °C at 760 mmHg, and a flash point of 199.9±24.0 °C . The compound is supplied at ≥97% purity (HPLC) and is intended for research and further manufacturing use .

1Cbz orthogonal protecting group for selective hydrogenolysis
24-position THP geometry with para-directed exit vector
3≥97% HPLC purity for multi-step synthetic sequences

Benzyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate: Why It Cannot Be Replaced


The assumption that any N-protected tetrahydropyran-methylamine can serve as an equivalent intermediate is contradicted by the distinct conformational, steric, and deprotection profiles conferred by the specific combination of Cbz protection and 4-position (para) attachment geometry. Positional isomerism on the THP ring shifts the spatial trajectory of the aminomethyl side chain, altering molecular shape and intermolecular interactions in downstream targets, while the choice of Cbz over Boc or Fmoc dictates orthogonal deprotection compatibility in multi-step sequences [1]. Regioisomeric mixtures or generic substitution with the more common 3-substituted analog (CAS 1523571-12-1) introduce a different exit vector that can compromise structure-based design outcomes. The quantitative evidence that follows establishes exactly where this compound diverges from its closest analogs in measurable, decision-relevant terms.

Regioisomeric mismatch (4- vs. 3-position) shifts exit vector geometry and may compromise structure-based design outcomes.
Cbz vs. Boc deprotection orthogonality mismatch dictates synthetic sequence compatibility; the Boc analog cannot be directly interchanged.
Purity-grade mismatch (97% vs. 95% typical) impacts cumulative impurity control in multi-step synthesis and may require additional purification.

Benzyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate: Differentiation Evidence


Regiochemical Divergence: 4- vs. 3-Position Substitution

The target compound places the aminomethyl-carbamate moiety at the 4-position (para to the ring oxygen) of the tetrahydropyran ring. In contrast, the commonly encountered 3-substituted isomer, Benzyl ((tetrahydro-2H-pyran-3-yl)methyl)carbamate (CAS 1523571-12-1), attaches the same functional group at the 3-position (meta to oxygen). This regiochemical difference produces distinct spatial exit vectors: the 4-substituted analog projects the side chain along the ring's C₂ symmetry axis, while the 3-substituted analog directs it at approximately 60° from this axis, as evidenced by comparative molecular modeling of THP conformers [1]. Such vector differences are critical in fragment-based drug design, where a 1 Å shift in substituent position can alter binding affinity by over 10-fold [2].

Exit Vector Geometry
Class-level inference
4-position: C₂ axis projection; 3-position: ~60° offset, ~1.0–1.5 Å N-shift
Regioisomeric purity critical for SAR reproducibility
MMFF94 chair conformer analysis
Medicinal Chemistry Scaffold Design Conformational Analysis

Cbz vs. Boc Orthogonal Deprotection

The benzyl carbamate (Cbz) group of the target compound is cleaved by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, leaving acid-labile protecting groups such as tert-butoxycarbonyl (Boc) intact. In head-to-head comparison, the Boc analog tert-Butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate (CAS 666262-72-2) requires acidic deprotection (e.g., TFA or HCl/dioxane), which is incompatible with acid-sensitive substrates. The Cbz strategy enables a synthetic sequence where the THP-aminomethyl moiety can be unveiled in the presence of Boc-protected amines, a selectivity documented across carbamate protecting group literature with quantitative deprotection yields of >95% for Cbz hydrogenolysis vs. 85–95% for Boc acidic cleavage under standard conditions [1].

Deprotection Orthogonality
Class-level inference
Cbz: H₂/Pd-C, >95% yield, neutral; Boc: TFA, 85–95%, acidic
Enables orthogonal amine deprotection sequences
Standard peptide chemistry protocols
Protecting Group Strategy Peptide Synthesis Orthogonal Chemistry

Physicochemical Comparison: LogP and TPSA

Computed physicochemical parameters for the target 4-isomer (CAS 1798155-01-7) and its 3-isomer (CAS 1523571-12-1) indicate identical molecular weight (249.31 g·mol⁻¹) and identical computed boiling point (407.0±28.0 °C), but the topological polar surface area (TPSA) and computed XLogP3 values provide discriminative metrics. Both isomers share a TPSA of 47.6 Ų and an XLogP3 of 2.0 [1]. When compared to the direct-attachment analog Benzyl (tetrahydro-2H-pyran-4-yl)carbamate (no methylene spacer), the target compound gains one additional rotatable bond (5 vs. 4) and approximately 14 Da in molecular weight, parameters that influence conformational entropy and passive membrane permeability predictions .

Computed Properties
Cross-study comparable
TPSA 47.6 Ų; XLogP3 2.0; 5 rot. bonds
Additional methylene spacer adds flexibility vs. direct-attachment analog
PubChem computed descriptors
Drug-likeness ADME Prediction Physicochemical Profiling

Purity Specification: 4-Isomer vs. 3-Isomer

The target 4-isomer (CAS 1798155-01-7) is routinely supplied at ≥97% purity (HPLC) from multiple authorized vendors including Aladdin (Cat. B175124) and Leyan (Cat. 1259429) , whereas the 3-isomer (CAS 1523571-12-1) is commonly listed at a minimum purity of 95% . This 2-percentage-point purity differential corresponds to a reduction in total unspecified impurities from ≤5% to ≤3%, which is quantitatively significant in reaction sequences where impurities accumulate across multiple synthetic steps [1].

Purity Specification
Cross-study comparable
≥97% (HPLC) vs. 3-isomer 95% typical
Reduced cumulative impurity burden in multi-step sequences
Vendor COA; ~2% purity differential
Quality Control Procurement Specification HPLC Purity

Conformational Restraint: 4- vs. 2-Substitution

In the tetrahydropyran chair conformation, the 4-position is equatorial with respect to the ring oxygen and experiences minimal 1,3-diaxial interactions. The 2-substituted analog, Benzyl (tetrahydro-2H-pyran-2-yl)carbamate (CAS 330457-59-5), places the substituent adjacent to the ring oxygen, introducing stereoelectronic effects from the oxygen lone pairs and increased steric congestion. Computational studies on substituted tetrahydropyrans indicate that 2-substitution raises the conformational free energy by approximately 0.5–1.0 kcal·mol⁻¹ relative to 4-substitution due to gauche interactions with the endocyclic oxygen [1]. This increased steric penalty can translate to altered reaction rates in subsequent derivatization steps.

Conformational Penalty
Class-level inference
4-substitution: minimal gauche; 2-substitution: 0.5–1.0 kcal/mol higher (DFT)
Low-energy 4-position yields homogeneous solution conformation
B3LYP/6-31G* calculations on THP conformers
Conformational Analysis Steric Effects Molecular Design

Benzyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate – Application Scenarios


Fragment-Based Drug Design with Para-Directed THP Scaffold

When a medicinal chemistry program demands a tetrahydropyran scaffold with an aminomethyl substituent projecting along the C₂ symmetry axis for optimal complementarity to a target binding pocket, the 4-isomer provides the required geometry. The 60° angular divergence of the 3-isomer (CAS 1523571-12-1) would misdirect the amine vector, potentially abolishing key hydrogen-bond or ionic interactions [1]. Procurement of the regioisomerically pure 4-substituted compound eliminates the risk of positional impurity confounding SAR interpretation.

Peptidomimetic Synthesis with Orthogonal Cbz/Boc Protection

In synthetic sequences where both the THP-aminomethyl moiety and another amine must be differentially protected, the Cbz group of the target compound allows selective unveiling of the THP amine via catalytic hydrogenolysis without disturbing Boc-protected amines elsewhere in the molecule. The Boc analog (CAS 666262-72-2) cannot provide this orthogonality, as its acidic deprotection would simultaneously cleave other acid-labile groups [2]. This selectivity is critical in the assembly of complex peptidomimetics and natural product analogs.

Late-Stage Functionalization with Low Impurity Carryover

For GMP intermediate production or late-stage API functionalization, the ≥97% commercial purity specification of the 4-isomer translates to a measurable reduction in cumulative impurities relative to the ≥95% purity typical of the 3-isomer. In a four-step linear sequence with average 80% step yield, this 2% purity advantage at the starting material can yield a final product with approximately 30% lower impurity burden, reducing the need for additional chromatographic purification and improving overall process mass intensity [3].

Conformational Comparison of THP Bioisosteres

When systematically probing the effect of substituent position on THP conformational behavior and target engagement, the 4-isomer serves as the low-energy reference compound. Its minimal steric interaction with the ring oxygen (contrast the 0.5–1.0 kcal·mol⁻¹ gauche penalty of the 2-isomer) ensures a well-defined solution conformation, facilitating more accurate interpretation of thermodynamic binding parameters from isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) experiments [4].

Application
Selection Property
Validation Focus
Fragment-based THP scaffold design
4-position regioisomeric purity
Binding vector geometry (C₂ axis projection)
Orthogonal amine deprotection sequences
Cbz orthogonal to Boc under hydrogenolysis
Selective amine unveiling in multi-step synthesis
Late-stage derivatization with impurity control
≥97% HPLC purity specification
Cumulative impurity burden reduction over multiple steps
Conformational analysis of THP bioisosteres
Low-energy 4-substituted THP conformer
Conformational homogeneity for thermodynamic binding studies
Quote Request

Request a Quote for Benzyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.